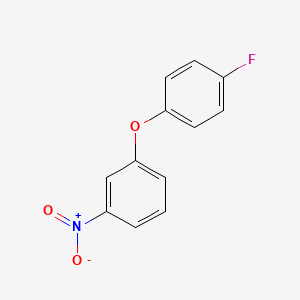

1-(4-Fluorophenoxy)-3-nitrobenzene

Descripción general

Descripción

1-(4-Fluorophenoxy)-3-nitrobenzene, also known as 4-Fluoro-3-nitrophenyl ether, is a chemical compound with the molecular formula C12H8FNO3. This compound is widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Aplicaciones Científicas De Investigación

Photophysics and Photochemistry of Nitroaromatic Compounds

Nitroaromatic compounds like nitrobenzene exhibit complex photophysics and photochemistry, important in understanding their behavior under UV absorption. Studies like the one by Giussani and Worth (2017) provide insights into decay paths and reactions after UV absorption, including fluorescence and phosphorescence emissions, which can be pivotal in fields like photochemistry and environmental science (Giussani & Worth, 2017).

Electrochemical Reduction

Research on the electrochemical reduction of nitrobenzene and related compounds in ionic liquids, as explored by Silvester et al. (2006), can be vital in understanding the electrochemical behavior of such compounds. This research has implications in fields like electrochemistry and material science (Silvester et al., 2006).

Mechanism of Replacement in Nitrobenzenes

Studies on the replacement mechanisms of groups in nitrobenzenes, such as the work by Khalfina and Vlasov (2005), help in understanding the reactivity and possible transformations of these compounds under different conditions. This research is significant in organic chemistry and synthesis (Khalfina & Vlasov, 2005).

Degradation by Fenton's Reagent

The study of nitrobenzene degradation using Fenton's reagent, as investigated by Carlos et al. (2008), offers insights into environmental remediation techniques, particularly in treating wastewater contaminated with nitroaromatic compounds (Carlos et al., 2008).

Electron Attachment to Nitrobenzene Derivatives

Research on electron attachment to nitrobenzene derivatives, like the study by Asfandiarov et al. (2007), is essential in understanding the electronic properties and reactivity of these compounds, which can be crucial in fields like physical chemistry and materials science (Asfandiarov et al., 2007).

Kinetics of SNAr Reactions

The study of the kinetics of nucleophilic aromatic substitution reactions involving nitrobenzenes, as explored by Crampton et al. (2007), is significant in understanding the reactivity and mechanisms of these reactions in organic chemistry (Crampton, Emokpae, & Isanbor, 2007).

Ultrasound-Assisted Organic Synthesis

The use of ultrasound in the preparation of nitroaromatic ethers, as demonstrated by Harikumar and Rajendran (2014), shows the application of advanced techniques in organic synthesis, which can be crucial in industrial chemistry and process engineering (Harikumar & Rajendran, 2014).

Mecanismo De Acción

Target of Action

Similar compounds have been found to interact with theandrogen receptor . The androgen receptor plays a crucial role in the development and maintenance of male characteristics and reproductive activity.

Mode of Action

It can be inferred that, like other similar compounds, it may interact with its target receptor, leading to a cascade of biochemical reactions that result in its therapeutic or biological effects .

Biochemical Pathways

Based on its potential interaction with the androgen receptor, it can be hypothesized that it may influence pathways related to androgen signaling .

Pharmacokinetics

Similar compounds have been found to undergo extensive hydrolysis, yielding various metabolites . These properties can significantly impact the bioavailability and overall pharmacokinetics of the compound.

Result of Action

Based on its potential interaction with the androgen receptor, it can be hypothesized that it may influence cellular processes related to androgen signaling .

Propiedades

IUPAC Name |

1-(4-fluorophenoxy)-3-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO3/c13-9-4-6-11(7-5-9)17-12-3-1-2-10(8-12)14(15)16/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTAZFKZIBVXWQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Fluorophenoxy)-3-nitrobenzene | |

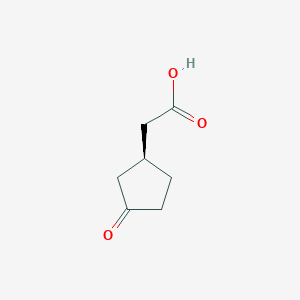

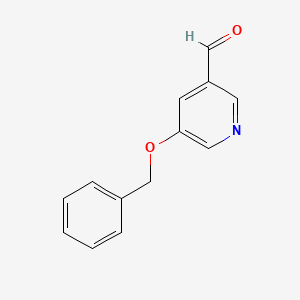

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-N'-{2-(4-chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetyl}urea](/img/structure/B3120343.png)

![4-[(Azetidin-1-yl)methyl]aniline](/img/structure/B3120396.png)